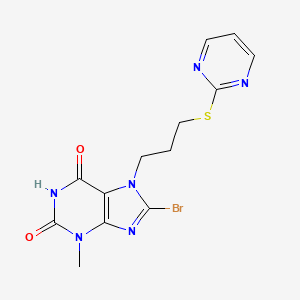

![molecular formula C15H14N2O4S B2668841 Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione CAS No. 303792-41-8](/img/structure/B2668841.png)

Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” is a chemical compound with the molecular formula C11H12N2O3S . It is a derivative of morpholine, a common heterocyclic amine .

Molecular Structure Analysis

The molecular structure of “Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” consists of a morpholine ring attached to a furan ring via a methanethione group . The furan ring is further substituted with a nitrophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione” are not detailed in the literature, compounds with similar structures have been studied. For instance, compounds containing morpholine rings are known to participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution .Applications De Recherche Scientifique

Antibacterial Activity and Molecular Docking Studies

A study on novel synthesized pyrazole derivatives, including compounds related to "Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione," highlighted their antibacterial activity. The compounds were tested against Staphylococcus aureus and Escherichia coli, with variations in electron-withdrawing and electron-donating substitutions showing differing levels of inhibition. Molecular docking provided insights into the binding interactions of these compounds with bacterial proteins, demonstrating an effective approach for screening bioactive compounds (Khumar, Ezhilarasi, & Prabha, 2018).

Development of Diagnostic Assays

Research involving morpholine derivatives, similar in structure to the compound , led to the development of a monoclonal antibody-based enzyme-linked immunosorbent assay (ELISA) for detecting AMOZ, a tissue-bound metabolite of furaltadone. This work underscores the compound's relevance in enhancing food safety by monitoring nitrofuran metabolite residues, including AMOZ, in shrimp samples, demonstrating its application in the development of diagnostic assays for food safety (Pimpitak et al., 2009).

Nitrosation Mechanisms

The nitrosation of thiols and amines, including morpholine, by oxygenated nitric oxide (NO) solutions was studied to understand the formation of nitroso compounds. These findings are relevant for elucidating the chemical behavior of morpholine derivatives under physiological conditions, offering insights into the chemical interactions and potential applications of morpholine-based compounds in biological systems (Goldstein & Czapski, 1996).

Synthesis and Characterization for Biomedical Applications

Another study focused on the synthesis and characterization of thiobenzamides and their derivatives, including morpholine-based compounds. The research evaluated their trypanocidal activity and toxicity, providing a foundation for potential biomedical applications, such as in the treatment of trypanosomiasis or cancer, due to the observed biological activities and toxicological profiles (Agnimonhan et al., 2012).

Chemical Synthesis Techniques

The compound has also been explored in the context of chemical synthesis techniques. Studies have investigated the synthesis of related morpholine derivatives through various reactions, offering valuable methodologies for creating structurally similar compounds. These techniques contribute to the broader field of organic synthesis, providing pathways for the production of morpholine-based compounds for further research and potential applications (Wang et al., 2016).

Propriétés

IUPAC Name |

morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-17(19)12-3-1-2-11(10-12)13-4-5-14(21-13)15(22)16-6-8-20-9-7-16/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAOTPJVHUKFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,3S,5R,8S,10S,11S,13R)-8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2668761.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole](/img/structure/B2668764.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2668766.png)

![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)

![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2668778.png)

![ethyl 5-amino-1-(5-{[(4-methylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)